N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide
Description
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a molecular formula of C28H20N4O5 and a molecular weight of 492.5 g/mol This compound is characterized by its unique structure, which includes a nitro group, a hydroxyphenoxy group, and a pyrazole ring
Properties
Molecular Formula |
C28H20N4O5 |
|---|---|
Molecular Weight |
492.5g/mol |
IUPAC Name |
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C28H20N4O5/c33-23-11-13-24(14-12-23)37-25-16-20(15-22(17-25)32(35)36)29-28(34)26-18-31(21-9-5-2-6-10-21)30-27(26)19-7-3-1-4-8-19/h1-18,33H,(H,29,34) |
InChI Key |
DBVSQPBAEQEVPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves several steps. One common method includes the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The hydroxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .
Scientific Research Applications
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- N-[3-nitro-5-(4-hydroxyphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxylate
- N-[3-nitro-5-(4-hydroxyphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxylamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
